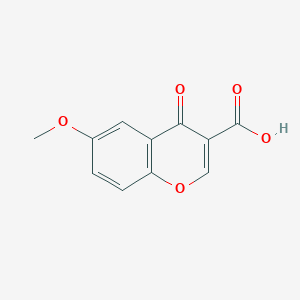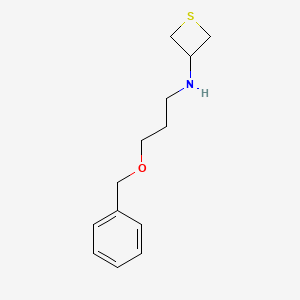![molecular formula C11H18FNO2 B15232032 tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate: is a chemical compound with the molecular formula C11H18FNO2 and a molecular weight of 215.2645232 . This compound is characterized by the presence of a fluorinated bicyclohexane ring structure, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate typically involves the reaction of 4-fluorobicyclo[2.1.1]hexane-1-amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.
Substitution: The fluorine atom in the bicyclohexane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The fluorinated bicyclohexane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate can be compared with similar compounds such as:
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: This compound has a similar bicyclohexane structure but with an azabicyclo group instead of a fluorine atom.
tert-butyl N-{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methylcarbamate: This compound features an amino group and an oxabicyclo ring, offering different reactivity and applications.
Eigenschaften
Molekularformel |
C11H18FNO2 |
|---|---|
Molekulargewicht |
215.26 g/mol |
IUPAC-Name |
tert-butyl N-(4-fluoro-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C11H18FNO2/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11/h4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
TUJBCFCOFYZOAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)

![3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232037.png)
